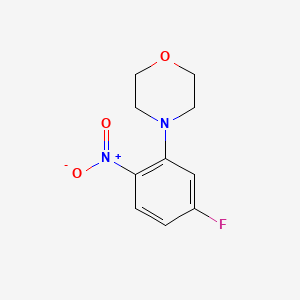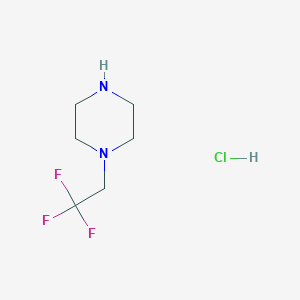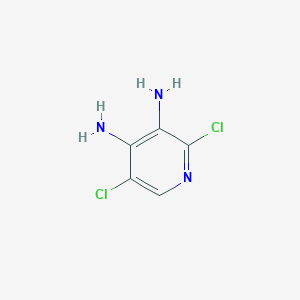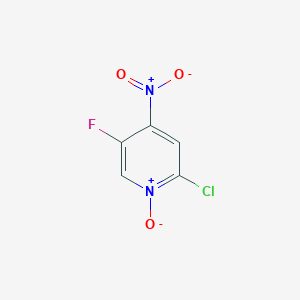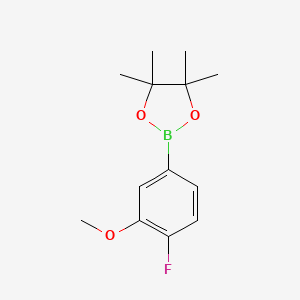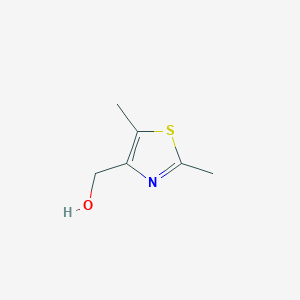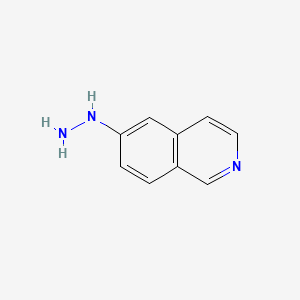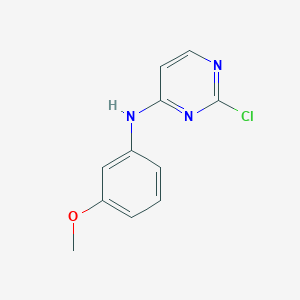
2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine
Übersicht
Beschreibung
The compound 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including anticancer properties. The presence of a methoxyphenyl group and a chlorine atom in the compound suggests potential for significant biological activity, as seen in related compounds .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, involving condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . Similarly, other pyrimidine derivatives are synthesized through chlorination, aminisation, and cyclization reactions, indicating that the synthesis of this compound would likely follow a comparable synthetic route involving chlorination and substitution reactions .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using techniques such as X-ray diffraction, IR, and NMR spectroscopy. For example, the crystal structure of a related compound was confirmed to belong to the triclinic system, space group P-1 . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives exhibit a variety of chemical behaviors. For instance, acetylation and formylation reactions have been used to modify the pyrimidine core, and the resulting compounds can further react with primary and heterocyclic amines to yield Schiff bases and other nitrogen heterocycles . These reactions are indicative of the versatile chemistry that pyrimidine derivatives, including this compound, can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of substituents like chlorine and methoxy groups can affect the compound's polarity, solubility, and reactivity. The crystal structure and space group information provide insights into the compound's solid-state properties, which are important for its stability and formulation . Theoretical calculations such as density functional theory (DFT) can be used to predict the electronic properties, such as HOMO and LUMO energies, which are relevant for understanding the compound's reactivity and potential as a drug candidate .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
- Chemical Behavior and Synthesis of Nitrogen Heterocyclic Compounds : 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine serves as a building block in synthesizing various nitrogen heterocyclic compounds like pyrazoles, pyrimidines, and pyridopyrimidines. It demonstrates interesting chemical behavior when reacted with primary and heterocyclic amines, leading to the formation of Schiff bases. This compound's reactivity has been explored for constructing diverse nitrogenous compounds (Farouk, Ibrahim, & El-Gohary, 2021).
Crystal Structure and Biological Activity
- Crystal Structure Analysis and Anticancer Activity : Research has been conducted on the crystal structure of derivatives of this compound, revealing moderate anticancer activities. This highlights its potential use in the development of novel anticancer drugs (Lu Jiu-fu et al., 2015).
Pharmacological Screening
- Anti-inflammatory Activity : Certain derivatives of this compound have shown significant reduction in edema volume, indicating potent anti-inflammatory properties. This makes them promising candidates for further pharmacological studies (Kumar, Drabu, & Shalini, 2017).
Antifungal Effects
- Potential Antifungal Agents : Synthesized derivatives of this compound have been evaluated for their antifungal efficacy. Certain compounds exhibit strong antifungal properties against specific types of fungi, suggesting their development as antifungal agents (Jafar et al., 2017).
Antiangiogenic Properties
- In Silico Studies on Antiangiogenic Potential : In silico docking studies indicate that derivatives of this compound could be potent antiangiogenic agents. Theoretical calculations show significant binding energies, suggesting their potential application in treating diseases associated with abnormal angiogenesis (Jafar & Hussein, 2021).
NMR Spectroscopy
- NMR Characterization : NMR spectroscopy, including 1H, 13C, and 19F NMR, has been utilized to characterize the chemical structure of derivatives of this compound. These studies are crucial for understanding the molecular conformation and electronic structure of these compounds, which can be vital for their application in various scientific fields (Sørum et al., 2010).
Synthesis of Novel Compounds
- Development of New Pyrimidine Derivatives : Research has focused on synthesizing novel compounds using this compound as a precursor. This includes the creation of unique pyrimidine derivatives, contributing to the expansion of available compounds for further scientific exploration (Jadhav et al., 2022).
Corrosion Inhibition in Petroleum Industry
- Corrosion Inhibition in Oil Wells : Pyrimidine derivatives, including those related to this compound, have demonstrated exceptional corrosion inhibition properties in oil well/tubing steel. This application is crucial in the petroleum industry, where corrosion mitigation is a significant challenge (Sarkar et al., 2020).
X-ray Crystallography and DFT Studies
- Structural Characterization and Theoretical Studies : X-ray crystallography and density functional theory (DFT) studies have been employed to analyze the structure and electronic properties of this compound derivatives. These studies provide insights into the molecular geometry, electronic structure, and potential chemical reactivity of these compounds (Murugavel et al., 2014).
Synthesis and Cytotoxicity in Cancer Research
- Anticancer Research : Novel pyrimidine derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines. These studies contribute to the development of new anticancer agents, highlighting the significant role of this compound in medicinal chemistry (Wei & Malhotra, 2012).
Parkinson's Disease Imaging
- Imaging in Parkinson's Disease : Derivatives of this compound have been synthesized for potential use in positron emission tomography (PET) imaging of LRRK2 enzyme in Parkinson's disease. This highlights its application in the development of diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Isostructural Analysis
- Isostructural Compounds and Hydrogen-Bonded Sheets : Investigations into the isostructural nature of certain derivatives have revealed hydrogen-bonded sheet formations, providing valuable information about the molecular interactions and stability of these compounds (Trilleras et al., 2009).
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.
Mode of Action
The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it
Biochemical Pathways
The compound’s interaction with acetyl-CoA carboxylase affects the fatty acid synthesis pathway . By inhibiting this enzyme, the compound can potentially disrupt the production of fatty acids, which are essential components of cell membranes and signaling molecules. The downstream effects of this disruption are likely to include alterations in cell membrane integrity and cell signaling, but these effects would need to be confirmed through further study.
Result of Action
The compound has demonstrated antimicrobial activity in vitro, showing moderate activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . .
Biochemische Analyse
Biochemical Properties
2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism . The interaction between this compound and acetyl-CoA carboxylase results in the inhibition of the enzyme’s activity, leading to a decrease in fatty acid synthesis. Additionally, this compound has demonstrated moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the expression of certain inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α, thereby exhibiting anti-inflammatory properties . Furthermore, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of acetyl-CoA carboxylase, leading to the inhibition of the enzyme’s activity . Additionally, this compound has been shown to inhibit the activity of nuclear factor κB (NF-κB), a transcription factor involved in the regulation of inflammatory responses . By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory genes, thereby exerting its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of fatty acid synthesis and anti-inflammatory effects, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic fate. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . The metabolic pathways of this compound can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with organic anion-transporting polypeptides (OATPs), facilitating its uptake into cells . Additionally, this compound exhibits a high degree of lipophilicity, allowing it to diffuse easily across cell membranes and accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, this compound may undergo post-translational modifications, such as phosphorylation, which can influence its subcellular distribution and activity .
Eigenschaften
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-9-4-2-3-8(7-9)14-10-5-6-13-11(12)15-10/h2-7H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXKUDIRTBOIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



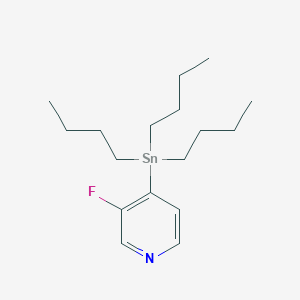
![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL](/img/structure/B1321970.png)
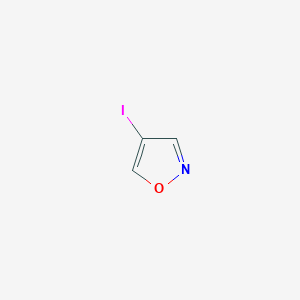
![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)
